molecular formula C5H12ClNO B1344730 Pyrrolidin-3-ylmethanol hydrochloride CAS No. 644971-22-2

Pyrrolidin-3-ylmethanol hydrochloride

Cat. No. B1344730
CAS RN: 644971-22-2
M. Wt: 137.61 g/mol
InChI Key: RPSPXNVYBCMWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-3-ylmethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It is also known by other names such as DL-BETA-PROLINOL HCL, 3-Hydroxymethylpyrrolidine hydrochloride, and others . The molecular weight of this compound is 137.61 g/mol .


Molecular Structure Analysis

The molecular structure of Pyrrolidin-3-ylmethanol hydrochloride is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H . The Canonical SMILES representation is C1CNCC1CO.Cl .


Physical And Chemical Properties Analysis

Pyrrolidin-3-ylmethanol hydrochloride has a molecular weight of 137.61 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 137.0607417 g/mol . The topological polar surface area is 32.3 Ų .

Scientific Research Applications

Chemistry and Synthesis

  • Synthetic Utility in Heterocyclic Compounds

    Pyrrolidines are vital heterocyclic organic compounds with a broad range of applications in medicine and industry, such as in dyes and agrochemical substances. The study highlights the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the polar nature of the reaction and its feasibility under mild conditions, offering insights into similar protocols for analogous reactions with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

  • Role in High-Spin Manganese Clusters Formation

    Pyrrolidin-3-ylmethanol hydrochloride derivatives, as part of ligands like pyridin-2-ylmethanols, have been used in the formation of high-spin manganese clusters. This study showcased the creation of novel clusters through a "merged-chelating" approach, leading to both a MnIII dimer and a 2-D honeycomb network based on a star-shaped MnIIMnIII3 tetramer (Bai et al., 2018).

  • Extraction and Separation of Lanthanides and Actinides

    Pyrrolidin-3-ylmethanol hydrochloride-based ligands have been pivotal in the selective separation of actinides over lanthanides in highly acidic solutions. The study demonstrated that different N-heterocyclic cores in the ligands significantly influence the complexation and extraction behaviors, providing insights into designing more efficient ligands for trivalent actinide separation (Meng et al., 2021).

  • Coordination Chemistry and Crystal Structures

    Pyrrolidin-3-ylmethanol hydrochloride-based ligands have been used to synthesize complexes with metals such as palladium and mercury. The study explored the coordination chemistry of these complexes and determined their crystal structures, indicating the robust ligating strength of the pyrrolidine N and providing insights into the bonding nature and structural details (Singh et al., 2003).

Organic Chemistry and Catalysis

  • Asymmetric Epoxidation Catalyst: The compound bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol has shown to be an effective catalyst for the asymmetric epoxidation of α,β-enones. The study highlighted the influence of stereoelectronic substitution on the catalyst's efficiency, offering a methodology applicable to a broader range of substrates with good control over asymmetric induction (Lattanzi, 2006).

Safety and Hazards

Pyrrolidin-3-ylmethanol hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

pyrrolidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPXNVYBCMWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630357
Record name (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-3-ylmethanol hydrochloride

CAS RN

644971-22-2
Record name (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrrolidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.